[(4-Bromothiophen-2-yl)methyl](butyl)amine
Overview
Description
(4-Bromothiophen-2-yl)methylamine is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the 4-position of the thiophene ring and a butylamine group attached to the methyl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position, resulting in 4-bromo-2-formylthiophene.
Reduction: The formyl group is reduced to a methyl group using a reducing agent such as sodium borohydride, yielding 4-bromo-2-methylthiophene.
Amination: The final step involves the nucleophilic substitution of the bromine atom with butylamine under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of (4-Bromothiophen-2-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: 2-methylthiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromothiophen-2-yl)methylamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Industry: Used in the production of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the bromine atom and the butylamine group can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
(4-Bromothiophen-2-yl)methylamine can be compared with other thiophene derivatives such as:
(4-Bromothiophen-2-yl)methylamine: Similar structure but with a methylamine group instead of butylamine.
(4-Bromothiophen-2-yl)methanol: Contains a hydroxyl group instead of an amine group.
(4-Bromothiophen-2-yl)acetic acid: Contains a carboxylic acid group instead of an amine group.
These compounds share the thiophene core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNS/c1-2-3-4-11-6-9-5-8(10)7-12-9/h5,7,11H,2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSHRLSKKQWXTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CS1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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